molecular formula C16H12BrN3O4 B11684841 N'-[(3Z)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4-dihydroxybenzohydrazide

N'-[(3Z)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4-dihydroxybenzohydrazide

Cat. No.: B11684841
M. Wt: 390.19 g/mol
InChI Key: JPBBRYLBMGFXHJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE typically involves the condensation of 6-bromo-5-methyl-2-oxoindoline-3-carbaldehyde with 2,4-dihydroxybenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is usually heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N’-[(3Z)-1-ACETYL-5-CHLORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]THIOCARBONOHYDRAZIDE: Similar structure but with a chlorine atom and thiocarbonohydrazide group.

    N’-[(3Z)-1-(1-HEXYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]BENZOHYDRAZIDE:

Uniqueness

N’-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,4-DIHYDROXYBENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C16H12BrN3O4/c1-7-4-10-12(6-11(7)17)18-16(24)14(10)19-20-15(23)9-3-2-8(21)5-13(9)22/h2-6,18,21-22,24H,1H3

InChI Key

JPBBRYLBMGFXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

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